4-Epidoxycycline is a tetracycline derivative closely related to doxycycline. [, ] It serves as a valuable tool in scientific research, particularly in the field of gene expression control. [, ] While 4-Epidoxycycline shares structural similarities with doxycycline, it exhibits distinct biological properties that make it suitable for specific research applications. []
4-Epidoxycycline is synthesized from doxycycline, which is derived from the fermentation of the bacterium Streptomyces aureofaciens. As a member of the tetracycline class, it shares structural similarities with other antibiotics in this category, characterized by a four-ring system with various functional groups that enhance its antibacterial properties. The compound is identified by its CAS number 6543-77-7.
The synthesis of 4-Epidoxycycline typically involves chemical modifications to the doxycycline molecule. Specific methods include:
The detailed reaction pathways and conditions can vary based on the specific synthetic route chosen.
4-Epidoxycycline maintains the core tetracyclic structure characteristic of tetracyclines but differs in its functional groups. The molecular formula is CHNO, with a molecular weight of approximately 444.43 g/mol.
The structural representation includes:
4-Epidoxycycline participates in several chemical reactions typical of tetracycline antibiotics:
These reactions underscore its role as both an antibiotic and a tool for genetic manipulation in research settings.
The mechanism of action for 4-Epidoxycycline primarily involves:
Research indicates that 4-Epidoxycycline exhibits less toxicity towards mitochondria compared to doxycycline, making it preferable for studies involving eukaryotic cells .
These properties are crucial for its application in laboratory settings and therapeutic formulations.
4-Epidoxycycline has several significant applications:
4-Epidoxycycline (C₂₂H₂₄N₂O₈; MW 444.43 g/mol; CAS 6543-77-7) is a stereoisomeric derivative of doxycycline characterized by the epimerization of the dimethylamino group at the C4 position. This structural modification arises from the axial-to-equatorial inversion of the C4 dimethylamino moiety in the A-ring of the tetracyclic nucleus, fundamentally altering its three-dimensional conformation while retaining the same molecular formula as its parent compound. The compound belongs to the tetracycline antibiotic class, sharing the characteristic hydronaphthacene core composed of four fused rings (A-D) but distinguished by its C4 epimeric configuration [1] [5] [8].
The epimerization process occurs spontaneously under physiological pH conditions or via enzymatic metabolism in hepatic tissues, representing a key degradation pathway for doxycycline. This transformation is thermodynamically favorable due to the enhanced stability of the equatorial conformation in aqueous solutions. Critical structural elements include:
Table 1: Atomic Coordinates of 4-Epidoxycycline's Key Stereochemical Features
Position | Configuration | Bond Angle | Stereochemical Consequence |
---|---|---|---|
C4 | Equatorial | 109.5° | Reduced ribosomal affinity |
C4a | R | - | Altered molecular dipole |
C12a | S | - | Maintained keto-enol tautomerism |
C5-C5a | Trans | 120° | Preserved planar structure |
Physicochemical properties exhibit significant differences from doxycycline:
Table 2: Comparative Physicochemical Properties of 4-Epidoxycycline and Doxycycline
Property | 4-Epidoxycycline | Doxycycline | Analytical Method |
---|---|---|---|
Molecular Weight | 444.43 g/mol | 444.43 g/mol | Mass spectrometry |
logP (octanol/water) | -1.02 | -1.32 | Shake-flask method |
Aqueous solubility | 12.7 mg/mL | 15.9 mg/mL | HPLC-UV quantification |
pKa | 3.02, 7.80, 9.11 | 2.97, 7.68, 9.20 | Potentiometric titration |
Melting point | 198-200°C (dec) | 201-203°C | Differential scanning calorimetry |
The discovery of 4-epidoxycycline emerged from mid-20th century investigations into tetracycline metabolism, initially identified as a hepatic metabolite of doxycycline in mammalian systems. Its significance evolved through three research epochs:
Antibiotic Degradation Studies (1960s-1990s):Early research characterized 4-epidoxycycline as an inactive catabolite within the broader context of tetracycline stability investigations. Studies established that epimerization at C4 occurred spontaneously under physiological conditions (pH 7.4, 37°C) or through enzymatic catalysis by hepatic epimerases, representing a primary degradation pathway that diminished antibacterial efficacy. This period established its fundamental chemistry but dismissed its therapeutic potential due to reduced antimicrobial activity [3] [5].
Gene Switch Development (1990s-2000s):The establishment of tetracycline-controlled gene expression systems (Tet-On/Tet-Off) created demand for effector molecules without antibiotic side effects. The pivotal 2004 study by researchers demonstrated that 4-epidoxycycline:
Precision Biology Applications (2010s-Present):Contemporary research leverages 4-epidoxycycline in three domains:
The compound's transition from metabolic byproduct to molecular tool exemplifies the repurposing of "inactive" metabolites for specialized biological applications.
The C4 epimerization event induces profound functional divergences that extend beyond stereochemistry:
Antibiotic Activity:4-Epidoxycycline exhibits markedly reduced antibacterial potency due to:
Table 3: Antibacterial Efficacy Comparison (MIC in μg/mL)
Organism | 4-Epidoxycycline | Doxycycline | Resistance Ratio |
---|---|---|---|
Staphylococcus aureus | 32 | 0.5 | 64x |
Escherichia coli | 64 | 1.0 | 64x |
Streptococcus pneumoniae | 128 | 0.25 | 512x |
Haemophilus influenzae | 48 | 0.38 | 126x |
Gene Regulatory Function:Despite antibiotic inactivity, 4-epidoxycycline maintains equivalent gene-switching efficacy:
Molecular Basis for Functional Divergence:X-ray crystallography and computational analyses reveal:
Metabolic and Stability Profiles:
Table 4: Gene Regulation Performance in Model Systems
Parameter | 4-Epidoxycycline | Doxycycline | Test System |
---|---|---|---|
rtTA activation threshold | 0.31 ng/mL | 0.29 ng/mL | HEK293 Tet-On cells |
tTA deactivation constant | 0.18 h⁻¹ | 0.19 h⁻¹ | Murine tumor xenografts |
Off-target gene modulation | 17 genes | 89 genes | S. cerevisiae transcriptome |
Mitochondrial impact | 12% inhibition | 67% inhibition | Yeast OXPHOS assay |
The structural metamorphosis at C4 thus creates a biologically dichotomous molecule: ineffective as an antimicrobial yet highly valuable for precise genetic manipulation in research settings.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: